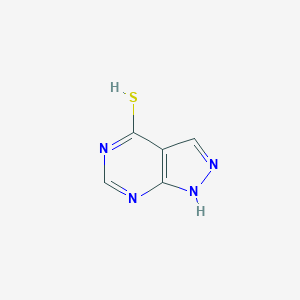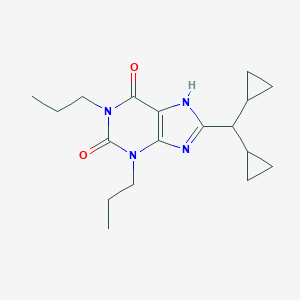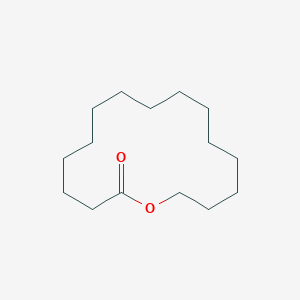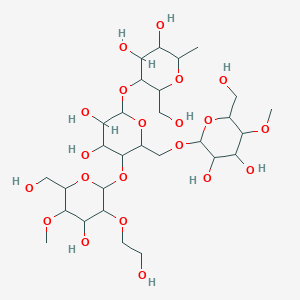
チオプリン
概要
説明
チオプリンは、その生成経路の初期段階を阻害することにより尿酸の生成を抑制することで作用します .
製法
合成経路と反応条件
チオプリンは、様々な合成経路によって合成することができます。 一般的な方法の一つは、4-アミノ-1H-ピラゾロ[3,4-d]ピリミジンを、塩基の存在下で二硫化炭素と反応させ、続いて酸性化することでチオプリンを得る方法です . 反応条件は、通常、ジメチルスルホキシド(DMSO)や水などの溶媒を使用し、反応を高温で行うことで、目的の生成物を形成しやすくします .
工業的製造方法
工業的には、チオプリンの製造は、同様の合成経路を用いる場合がありますが、より大規模に行われます。連続式反応器の使用と反応条件の最適化により、製造プロセスの効率と収率を向上させることができます。 さらに、再結晶化やクロマトグラフィーなどの精製工程を行うことで、医薬品用途に適した高純度のチオプリンを得ることができます .
科学的研究の応用
チオプリンは、科学研究において幅広い応用があります。
生化学分析
Biochemical Properties
Tisopurine interacts with various enzymes and proteins in biochemical reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated yet
Cellular Effects
It is known that Tisopurine influences cell function by reducing uric acid production , which could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level by inhibiting an early stage in the production of uric acid . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Tisopurine is involved in the metabolic pathway of uric acid production . It interacts with enzymes or cofactors in this pathway to inhibit an early stage in the production of uric acid
準備方法
Synthetic Routes and Reaction Conditions
Tisopurine can be synthesized through various synthetic routes. One common method involves the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with carbon disulfide in the presence of a base, followed by acidification to yield Tisopurine . The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or water, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of Tisopurine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity Tisopurine suitable for pharmaceutical applications .
化学反応の分析
反応の種類
チオプリンは、以下のような様々な化学反応を起こします。
酸化: チオプリンは酸化されて、対応するスルホキシドまたはスルホンを形成します。
還元: 還元反応によって、チオプリンを対応するチオール誘導体に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、スルホキシド、スルホン、チオール誘導体、および様々な置換ピラゾロ[3,4-d]ピリミジンなどがあります .
作用機序
チオプリンは、尿酸の生成に関与するキサンチンオキシダーゼ酵素を阻害することで効果を発揮します。 この酵素を阻害することにより、チオプリンは尿酸の生成を抑制し、その結果、体内の尿酸レベルが低下し、痛風の症状が軽減されます . さらに、チオプリンはグアノシン一リン酸レダクターゼを阻害することができ、アデノシン三リン酸とリボ核酸の合成に影響を与えます .
類似化合物との比較
チオプリンは、アロプリノールやメルカプトプリンなどの他のチオプリン誘導体と似ています。 チオプリンは、キサンチンオキシダーゼとグアノシン一リン酸レダクターゼに対する特異的な阻害効果が特徴です . その他の類似化合物には、以下のようなものがあります。
アロプリノール: キサンチンオキシダーゼを阻害することで痛風の治療に使用されます。
メルカプトプリン: 白血病や炎症性腸疾患の治療における免疫抑制薬として使用されます.
特性
IUPAC Name |
1,7-dihydropyrazolo[3,4-d]pyrimidine-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAOPMWCFSVFOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=S)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201488 | |
| Record name | Tisopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-23-6 | |
| Record name | Tisopurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5334-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tisopurine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tisopurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13807 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tisopurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tisopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tisopurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TISOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79F9I2R16M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there differences in how Tisopurine impacts uric acid levels based on a patient's excretion profile?
A: Research indicates that Tisopurine effectively reduces both plasma and urinary uric acid levels in individuals identified as hyperexcretors of uric acid. Interestingly, in individuals with normal uric acid excretion, Tisopurine primarily lowers plasma uric acid levels without significantly impacting urinary uric acid levels [, ].
Q2: Is there a risk of cross-reactivity between Allopurinol and its alternatives, Tisopurine and Oxypurinol?
A: While Oxypurinol, being the active metabolite of Allopurinol, shows potential for cross-reactivity, Tisopurine has shown no evidence of cross-reactivity with Allopurinol [, ]. This distinction is important for patients who experience adverse reactions to Allopurinol.
Q3: What is the structural characterization of Tisopurine?
A: Tisopurine, chemically known as 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione, has been studied using vibrational and structural analysis techniques. These analyses provide insights into its molecular structure and properties [, ]. While its exact molecular weight isn't specified in the provided abstracts, its molecular formula is C4H4N4S [, ].
Q4: Are there documented cases of adverse reactions to Tisopurine?
A: Yes, there have been reported cases of acute hepatitis [, ] and agranulocytosis [] associated with Tisopurine treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)


![2-(1,3-Benzodioxol-5-yl)-4,9-dihydrocyclohepta[b]pyran-4,9-dione](/img/structure/B145810.png)
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)









